Bromo-PEG3-bromide

Descripción

Chemical Structure and Properties

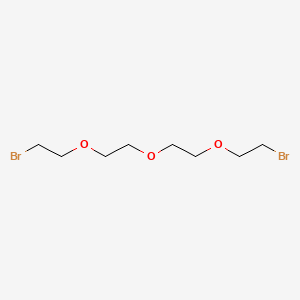

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane (CAS 31255-26-2) is a brominated polyether with the molecular formula C₈H₁₆Br₂O₃ and a molecular weight of 320.02 g/mol . Its structure consists of two terminal bromoethyl groups connected by a triethylene glycol (PEG3) spacer. The IUPAC name is 1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane, and it is commonly referred to as Br-PEG3-Br or brominated PEG4 bromide . This compound is used as a bifunctional alkylating agent in organic synthesis, particularly in the preparation of macrocycles, polymers, and PROTAC (PROteolysis-TArgeting Chimera) linkers .

Synthesis The compound is synthesized via Williamson etherification, typically involving bromoethylation of triethylene glycol or stepwise coupling of bromoethoxy intermediates . For example, describes the synthesis of related bromoalkanes using triethylene glycol monomethyl ether as a precursor.

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFMWHWXEBUOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341319 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-26-2 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of various organic compounds.

Mode of Action

The compound acts as a reagent in organic synthesis. It can participate in reactions that form new bonds with its bromine atoms, allowing the creation of complex molecules from simpler ones.

Biochemical Pathways

Its role in the synthesis of complex organic molecules suggests it may influence a variety of biochemical processes depending on the specific context of its use.

Result of Action

The result of the action of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is the formation of new organic compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy.

Actividad Biológica

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, also known as Bromo-PEG3-bromide, is a brominated derivative of polyethylene glycol (PEG). Its chemical formula is , and it has been utilized primarily in organic synthesis, particularly in the development of pharmaceuticals and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.02 g/mol |

| CAS Number | 31255-26-2 |

| Synonyms | This compound |

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane acts primarily as a cross-linking agent in bioconjugation processes. The presence of bromine atoms allows for selective reactions with nucleophiles, facilitating the attachment of various biological molecules. This property is particularly useful in the synthesis of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system.

Antiviral Activity

Research indicates that compounds similar to 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane exhibit antiviral properties. For example, derivatives of PEG have shown moderate to potent inhibition of HIV-1 reverse transcriptase (RT), suggesting that modifications at specific positions can enhance biological activity against viral targets .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives can exhibit low toxicity while maintaining effective antiviral activity. The evaluation of these compounds often involves comparing their efficacy against standard antiviral agents such as AZT (azidothymidine) .

Case Studies

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a study exploring the synthesis of new antiviral agents, compounds structurally related to 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane were evaluated for their ability to inhibit HIV-1 replication. The results indicated that specific structural modifications significantly increased their potency, with some compounds achieving IC50 values as low as 0.32 µM against HIV-1 .

Case Study 2: PROTAC Development

Another significant application of this compound is in the development of PROTACs. A study highlighted its use as a linker in synthesizing bifunctional molecules designed to target and degrade specific proteins implicated in various diseases. These PROTACs showed promising results in preclinical models, demonstrating the potential for targeted therapy .

Aplicaciones Científicas De Investigación

Applications in Scientific Research

- Organic Synthesis :

-

Pharmaceutical Development :

- The compound is significant in the synthesis of pharmaceutical agents. Its structure allows it to function as a linker in drug conjugates, particularly in antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimeras) technology, enhancing the delivery and efficacy of therapeutic agents .

-

Polymer Chemistry :

- It is used in the synthesis of functionalized polyethylene glycols (PEGs), which are important for developing biocompatible materials and drug delivery systems. The incorporation of bromo groups facilitates further chemical modifications that can tailor the properties of PEG derivatives for specific applications .

- Nanotechnology :

Case Study 1: Synthesis of Drug Conjugates

A study published by An et al. demonstrated the use of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane as a linker in constructing ADCs. The researchers synthesized a series of conjugates that exhibited enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs, showcasing the potential of this compound in targeted cancer therapy .

Case Study 2: Functionalized PEGs for Drug Delivery

Research conducted by the Royal Society of Chemistry highlighted the synthesis of functionalized PEGs using this compound as a key intermediate. The resulting PEG derivatives showed improved pharmacokinetics and reduced immunogenicity when used as drug carriers, indicating their suitability for therapeutic applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule preparation | Versatile reactivity due to bromine substituents |

| Pharmaceutical Development | Linker in ADCs and PROTAC technology | Enhanced drug efficacy and targeted delivery |

| Polymer Chemistry | Synthesis of functionalized PEGs | Improved biocompatibility and solubility |

| Nanotechnology | Modification of nanoparticles | Increased stability and bioavailability |

Comparación Con Compuestos Similares

1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6)

- Molecular Formula : C₅H₁₁BrO₂

- Molecular Weight : 183.04 g/mol

- Structure : Features a single methoxyethoxy group and one bromoethyl terminus.

- Applications: Widely used as a monofunctional PEGylation reagent in pharmaceuticals and agrochemicals. Its shorter chain length limits its utility in crosslinking reactions compared to Br-PEG3-Br .

- Synthesis: Prepared via Appel reaction using 2-(2-methoxyethoxy)ethanol, tetrabromomethane, and triphenylphosphine .

1-Bromo-2-methoxyethane (CAS 6482-24-2)

- Molecular Formula : C₃H₇BrO

- Molecular Weight : 138.99 g/mol

- Structure : Simplest brominated ether with a single methoxy group.

- Applications : Primarily employed as an alkylating agent in small-molecule synthesis. Lacks the PEG spacer, making it unsuitable for applications requiring solubility or controlled spacing .

- Boiling Point : ~160–165°C (37 mbar) .

Ethane, 1-bromo-2-ethoxy- (CAS 592-55-2)

- Molecular Formula : C₄H₉BrO

- Molecular Weight : 153.02 g/mol

- Structure : Contains an ethoxy group instead of methoxy or PEG chains.

- Applications: Intermediate in the synthesis of surfactants and liquid crystals. Limited utility in bioconjugation due to its hydrophobicity .

- Boiling Point : 313.2 K (40.05°C) at 3.2 kPa .

1-Bromo-2-(4-methoxyphenoxy)ethane (CAS Not Provided)

- Molecular Formula : C₉H₁₁BrO₂

- Structure: Aromatic bromoether with a methoxyphenoxy group.

- Applications : Used in synthesizing bioactive molecules and heterocycles. The aromatic ring introduces π-π stacking interactions absent in aliphatic analogs like Br-PEG3-Br .

Comparative Data Table

Key Research Findings

Reactivity: Br-PEG3-Br’s dual bromine termini enable bifunctional alkylation, making it superior to monobromo analogs (e.g., 1-bromo-2-methoxyethane) in crosslinking polymers or macrocycles . The PEG spacer enhances aqueous solubility, a critical advantage over hydrophobic analogs like 1-bromo-2-ethoxyethane .

Synthetic Utility: Br-PEG3-Br was used in the synthesis of mito-PEG2-ATO, a mitochondrial-targeted anticancer agent, demonstrating its role in complex drug conjugates . In contrast, 1-bromo-2-(4-methoxyphenoxy)ethane’s aromatic structure favors electrophilic substitution reactions, a pathway less relevant to aliphatic bromoethers .

Thermal Stability :

- Shorter-chain analogs (e.g., 1-bromo-2-methoxyethane) exhibit lower boiling points due to reduced molecular weight and weaker intermolecular forces .

Métodos De Preparación

Phosphorus Tribromide-Mediated Bromination of Tetraethylene Glycol

This method adapts classical alcohol bromination techniques to polyethylene glycol substrates. Tetraethylene glycol reacts with phosphorus tribromide (PBr₃) under controlled conditions to yield the dibrominated product.

Procedure :

- Cooling Phase : Tetraethylene glycol (50 mmol) is dissolved in anhydrous dichloromethane (100 mL) and cooled to 0°C in an ice-water bath under nitrogen atmosphere.

- Bromination : PBr₃ (110 mmol) is added dropwise over 1 hour, maintaining the temperature below 5°C to minimize side reactions.

- Reflux : The mixture is warmed to 50–60°C and stirred for 12 hours, enabling complete conversion of hydroxyl groups to bromides.

- Workup : The reaction is quenched with ice water, and the organic layer is extracted with chloroform. Sequential washing with sodium bicarbonate (5% w/v) and brine removes acidic byproducts.

- Purification : Column chromatography on silica gel (60–120 mesh) using hexane/ethyl acetate (9:1 v/v) isolates the product as a colorless liquid.

Key Data :

- Yield : 60–68%

- Purity : >90% (GC)

- Side Products : Tributyl phosphate (from over-bromination) and oligomeric ethers.

Mechanistic Insight :

PBr₃ acts as a Lewis acid, converting hydroxyl groups into better-leaving intermediates. The reaction proceeds via a two-step process:

$$

\text{ROH} + \text{PBr}3 \rightarrow \text{ROPBr}2 + \text{HBr}

$$

$$

\text{ROPBr}2 + 2\text{HBr} \rightarrow \text{RBr} + \text{PBr}3 + \text{H}_2\text{O}

$$

Steric hindrance from the polyethylene glycol chain necessitates prolonged reaction times compared to simpler alcohols.

Tosylation-Bromination Cascade via Nucleophilic Substitution

This two-step approach avoids PBr₃’s exothermic hazards by employing tosyl chloride (TsCl) for initial activation.

Step 1: Tosylation of Tetraethylene Glycol

- Reaction Conditions : Tetraethylene glycol (50 mmol) reacts with TsCl (110 mmol) in pyridine (100 mL) at 0°C for 6 hours.

- Workup : The mixture is poured into ice-cold water, and the tosylated product ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)) is extracted with dichloromethane.

Step 2: Bromide Displacement

- Substitution : The tosylate intermediate (20 mmol) reacts with 48% HBr in acetic acid (50 mL) at 80°C for 24 hours.

- Purification : Distillation under reduced pressure (120–125°C at 0.5 mmHg) yields the product.

Key Data :

- Overall Yield : 75–82%

- Advantages : Higher selectivity, reduced side reactions compared to PBr₃ method.

Mechanistic Rationale :

Tosyl groups act as superior leaving groups, facilitating SN2 displacement by bromide ions:

$$

\text{ROTs} + \text{Br}^- \rightarrow \text{RBr} + \text{TsO}^-

$$

Acetic acid protonates the tosylate oxygen, enhancing leaving group ability.

Comparative Analysis of Synthetic Methods

The tosylation-bromination route offers superior yields and scalability but requires stringent control over HBr concentrations to prevent ether cleavage. Conversely, the PBr₃ method is faster but generates corrosive HBr gas in situ.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reveals >90% purity when using the tosylation method, whereas the PBr₃ route yields 85–90% purity due to oligomer byproducts.

Industrial and Research Applications

Gemini Surfactant Synthesis

The compound serves as a key precursor for quaternary ammonium-based Gemini surfactants, which exhibit critical micelle concentrations (CMCs) 10–100× lower than conventional surfactants. For example, reaction with dimethylalkylamines produces surfactants with enhanced oil-water interfacial activity.

Supramolecular Chemistry

In recent work by Neira et al., the dibromide was used to synthesize electrochemically responsive "zip-tie" molecules via host-guest interactions with cucurbiturils. The bromo termini enable sequential alkylation of bipyridinium moieties, creating redox-active architectures.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, and what reaction conditions optimize yield?

A stepwise etherification strategy is commonly employed. For example, ethylene dibromide can react with glycols under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in alkaline conditions to form oligo(ethylene glycol) bromides. Optimized conditions include refluxing in aqueous/organic biphasic systems (e.g., water/chloroform) to enhance nucleophilic substitution efficiency. Monitoring reaction progression via TLC or GC-MS is critical to prevent over-bromination .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR to confirm ethoxy chain connectivity and bromine substitution patterns.

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 312 for CHBrO) and fragmentation patterns validate the structure .

- Elemental analysis : Verify Br content (theoretical ~51.2%) to assess purity.

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of molecular conformation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, fume hood) due to its lachrymatory properties and potential skin irritation.

- Avoid contact with strong oxidizers to prevent exothermic decomposition.

- Store in amber glass under inert gas (N) at 2–8°C to minimize hydrolysis.

- Emergency protocols: Immediate ethanol wash for skin exposure; ventilate areas in case of vapor release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points or spectral data for this compound?

Discrepancies in boiling points (e.g., 339.7 K at 0.024 bar vs. ambient pressure data) arise from measurement techniques. To reconcile:

Q. What role does this compound serve as an intermediate in synthesizing complex ethers or pharmaceutical agents?

Its dual bromine termini enable iterative ether chain elongation via Williamson synthesis. Applications include:

- Polymer chemistry : Building block for PEG-like dendrimers with tunable solubility .

- Drug delivery : Functionalization with targeting moieties (e.g., folate) for nanoparticle synthesis.

- Cross-coupling reactions : Suzuki-Miyaura coupling to aryl boronic acids for bioactive molecule derivatization .

Q. What experimental strategies mitigate competing side reactions during its use in multi-step organic syntheses?

- Protecting groups : Temporarily shield ethoxy chains with tert-butyldimethylsilyl (TBS) groups to prevent nucleophilic attack.

- Low-temperature kinetics : Slow addition of nucleophiles (e.g., Grignard reagents) at −78°C suppresses elimination.

- Catalytic optimization : Use Pd/ligand systems to enhance selectivity in cross-coupling steps .

Q. How does the compound's conformational flexibility influence its reactivity in nucleophilic substitution reactions?

The extended ethoxy backbone creates a "crown ether-like" effect, stabilizing transition states via partial coordination to cations (e.g., K). However, steric hindrance at terminal Br sites can reduce SN2 efficiency. Computational modeling (MD simulations) reveals preferred gauche conformers, which align with crystallographic data showing head-to-head molecular stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.